1-Amino-1-(2-furyl)propan-2-OL
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Overview
Description
1-Amino-1-(2-furyl)propan-2-OL is an organic compound with the molecular formula C7H11NO2. It is characterized by the presence of an amino group and a furan ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-furyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-furylcarbinol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-furyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce various amines .
Scientific Research Applications
1-Amino-1-(2-furyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Amino-1-(2-furyl)propan-2-OL exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the furan ring can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
1-Aminopropan-2-ol: This compound shares a similar structure but lacks the furan ring, resulting in different reactivity and applications.
2-Amino-2-methyl-1-propanol: Another related compound with distinct properties due to the presence of a methyl group.
Uniqueness: 1-Amino-1-(2-furyl)propan-2-OL is unique due to its combination of an amino group and a furan ring, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
1-amino-1-(furan-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-5(9)7(8)6-3-2-4-10-6/h2-5,7,9H,8H2,1H3 |
InChI Key |
XZPWGLRBIYTALR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CO1)N)O |
Origin of Product |
United States |
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